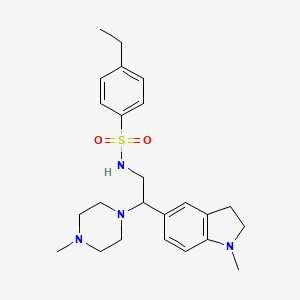

4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is not directly discussed in the provided papers. However, the papers do discuss related benzenesulfonamide derivatives, which are of interest due to their biochemical properties and potential as inhibitors for various enzymes. For instance, paper explores benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, which could be relevant for understanding the biochemical context of the compound .

Synthesis Analysis

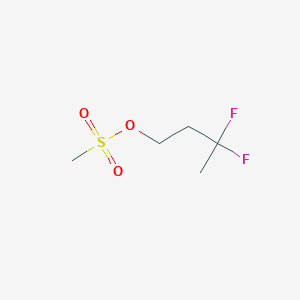

The synthesis of related compounds involves creating a structure-activity relationship (SAR) and characterizing the biochemical properties of the synthesized benzenesulfonamides . Although the exact synthesis of 4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is not detailed, the methodologies used in these papers could potentially be applied to its synthesis. The synthesis process typically includes the formation of the sulfonamide group and the attachment of various substituents to the benzene ring to achieve the desired biological activity.

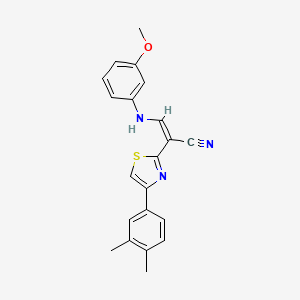

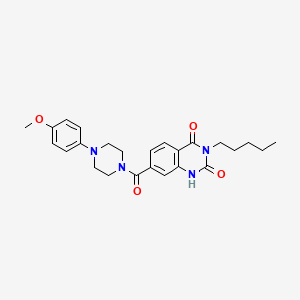

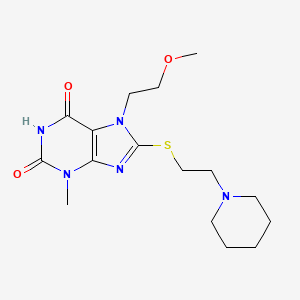

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using spectroscopic techniques such as IR, UV-Vis, and X-ray diffraction . These methods help determine the tautomeric forms of the compounds and their geometric and electronic structures. Computational studies, including density functional theory (DFT) and time-dependent DFT (TD-DFT), are also employed to predict the behavior of these molecules in different environments .

Chemical Reactions Analysis

The chemical reactions involving benzenesulfonamide derivatives typically focus on their role as enzyme inhibitors. For example, the compounds studied in paper inhibit kynurenine 3-hydroxylase, which is involved in the kynurenine pathway. The inhibition of this enzyme can lead to increased levels of kynurenic acid, which has neuroprotective effects. The exact chemical reactions of 4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide would likely be similar in nature, given its structural similarity to the compounds discussed.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be influenced by their molecular structure. The polarity, solubility, and stability of these compounds can vary depending on the substituents attached to the benzene ring. The study of biotransformation products, as seen in paper , provides insights into the metabolic pathways and potential metabolites that can form in vivo. The identification of these metabolites is crucial for understanding the pharmacokinetics and pharmacodynamics of the drug.

Applications De Recherche Scientifique

Antidiabetic Drug Development

Research has been conducted on derivatives of isoindoline-1,3-dione, which include structures similar to 4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, for their potential as antidiabetic drugs. Some synthesized compounds in this category showed significant antihyperglycemic activity, indicating potential for future drug development in this field (Eissa, 2013).

UV Protection and Antimicrobial Applications in Textiles

Compounds structurally related to 4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide have been utilized in creating azo dyes for textiles. These dyes not only enhance the coloration of fabrics but also impart UV protection and antimicrobial properties, suggesting a multifunctional application in textile industry (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Potential in HIV-1 Infection Prevention

Studies have been conducted on methylbenzenesulfonamide derivatives, closely related to the subject compound, for their potential in preventing HIV-1 infection. These studies focused on small molecular antagonists targeting specific aspects of the HIV-1 lifecycle (Cheng De-ju, 2015).

Anticancer and Antiviral Research

Derivatives of celecoxib, including structures similar to the compound , have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Some of these compounds demonstrated significant activity in various assays, highlighting their potential in cancer and viral infection treatment (Küçükgüzel et al., 2013).

Antimicrobial and Antitumor Applications

Benzimidazole derivatives, including compounds structurally similar to 4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies indicate the potential of such compounds in the treatment of various infections and cancers (Sarvaiya, Gulati, & Patel, 2019).

Propriétés

IUPAC Name |

4-ethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O2S/c1-4-19-5-8-22(9-6-19)31(29,30)25-18-24(28-15-13-26(2)14-16-28)20-7-10-23-21(17-20)11-12-27(23)3/h5-10,17,24-25H,4,11-16,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFUDUOYJCDYJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3006887.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3006888.png)

![3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B3006889.png)

![N-[(1H-imidazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B3006890.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)

![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B3006893.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3006895.png)